4-[(E)-(2-Nitrophenyl)diazenyl]-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-(2-Nitrophenyl)diazenyl]-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one is a complex organic compound with the molecular formula C₁₈H₁₂N₆O₅. This compound is known for its vibrant color and is often used in dye chemistry. It is a derivative of resorcinol and contains azo and hydrazone functional groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2-Nitrophenyl)diazenyl]-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one typically involves the diazotization of 2-nitroaniline followed by coupling with resorcinol. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction. The overall reaction can be summarized as follows:
Diazotization: 2-nitroaniline is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with resorcinol in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(2-Nitrophenyl)diazenyl]-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as amino derivatives from reduction and nitro derivatives from oxidation.
Scientific Research Applications
4-[(E)-(2-Nitrophenyl)diazenyl]-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for detecting metal ions.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the manufacturing of colored polymers and textiles.
Mechanism of Action
The mechanism of action of 4-[(E)-(2-Nitrophenyl)diazenyl]-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one involves its interaction with molecular targets through its azo and hydrazone groups. These functional groups can participate in various chemical reactions, such as forming complexes with metal ions or undergoing redox reactions. The pathways involved include:
Complex Formation: The compound can chelate metal ions, making it useful in analytical chemistry.
Redox Reactions: The azo and hydrazone groups can undergo redox reactions, contributing to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Nitrophenylazo)resorcinol: Another azo compound with similar dye properties.
4-[(E)-(4-Nitrophenyl)diazenyl]-1,2-benzenediol: A structurally related compound with similar functional groups.
Uniqueness
4-[(E)-(2-Nitrophenyl)diazenyl]-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one is unique due to its specific arrangement of azo and hydrazone groups, which confer distinct chemical properties and reactivity. Its ability to form stable complexes and undergo various chemical reactions makes it valuable in multiple scientific and industrial applications.
Properties
CAS No. |
65740-09-2 |
---|---|
Molecular Formula |
C18H12N6O5 |
Molecular Weight |
392.3 g/mol |
IUPAC Name |
2,4-bis[(2-nitrophenyl)diazenyl]phenol |
InChI |
InChI=1S/C18H12N6O5/c25-18-10-9-12(19-20-13-5-1-3-7-16(13)23(26)27)11-15(18)22-21-14-6-2-4-8-17(14)24(28)29/h1-11,25H |
InChI Key |
WREHZQPVOZUPBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=CC(=C(C=C2)O)N=NC3=CC=CC=C3[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.